2-(Phenylthio)ethanol chemical structure and properties
2-(Phenylthio)ethanol chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to 2-(Phenylthio)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identification
2-(Phenylthio)ethanol is an organic compound featuring a phenyl group attached to a sulfur atom, which is in turn bonded to an ethanol (B145695) backbone.
Chemical Structure:
Caption: Chemical structure of 2-(Phenylthio)ethanol.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-(Phenylsulfanyl)ethanol |
| Synonyms | 2-Hydroxyethyl phenyl sulfide, Phenylthioethanol |
| CAS Number | 699-12-7 |
| Molecular Formula | C₈H₁₀OS |
| Molecular Weight | 154.23 g/mol |
| InChI | InChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
| InChIKey | KWWZHCSQVRVQGF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)SCCO |
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Physical State | Liquid | |
| Color | Colorless to pale yellow | |
| Boiling Point | 115-116 °C at 2 mmHg | |
| Density | 1.143 g/mL at 25 °C | |
| Refractive Index | n20/D 1.592 | |
| Flash Point | 113 °C (closed cup) | |
| Solubility | Soluble in common organic solvents |
Spectral Data
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Predicted Chemical Shifts (CDCl₃): δ 7.20-7.40 (m, 5H, Ar-H) δ 3.75 (t, J=6.0 Hz, 2H, -CH₂OH) δ 3.10 (t, J=6.0 Hz, 2H, -SCH₂-) δ 2.50 (br s, 1H, -OH) |
| ¹³C NMR | Predicted Chemical Shifts (CDCl₃): δ 135.8 (Ar-C, C-S) δ 129.5 (Ar-C) δ 128.9 (Ar-C) δ 126.5 (Ar-C) δ 60.5 (-CH₂OH) δ 38.5 (-SCH₂-) |
| IR (Infrared) | Key Absorptions (cm⁻¹): ~3400 (broad, O-H stretch) ~3060 (aromatic C-H stretch) ~2930 (aliphatic C-H stretch) ~1580, 1480, 1440 (aromatic C=C stretch) ~1050 (C-O stretch) ~740, 690 (aromatic C-H bend) |
| Mass Spec. | Key Fragments (m/z): 154 (M⁺) 123 (M⁺ - CH₂OH) 109 (C₆H₅S⁺) 77 (C₆H₅⁺) 45 (CH₂OH⁺) |
Chemical Synthesis and Reactions
2-(Phenylthio)ethanol is a versatile intermediate in organic synthesis. It is commonly prepared by the nucleophilic substitution of a haloethanol with thiophenol. It can undergo oxidation at the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone.
Caption: Key chemical transformations of 2-(Phenylthio)ethanol.
Experimental Protocols
Synthesis of 2-(Phenylthio)ethanol
This protocol describes the synthesis of 2-(Phenylthio)ethanol from thiophenol and 2-chloroethanol.
Materials:
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Thiophenol
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2-Chloroethanol
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Sodium hydroxide (B78521) (NaOH)
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Ethanol
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Diethyl ether
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
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In a round-bottom flask, dissolve sodium hydroxide in ethanol to prepare a solution of sodium ethoxide.
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To this solution, add thiophenol dropwise at room temperature with stirring.
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After the addition is complete, add 2-chloroethanol dropwise to the reaction mixture.
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Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
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To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation to yield pure 2-(Phenylthio)ethanol.
Oxidation to 2-(Phenylsulfinyl)ethanol
This protocol outlines the selective oxidation of 2-(Phenylthio)ethanol to its corresponding sulfoxide using hydrogen peroxide.
Materials:
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2-(Phenylthio)ethanol
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Hydrogen peroxide (30% aqueous solution)
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Acetic acid
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve 2-(Phenylthio)ethanol in acetic acid in a round-bottom flask.
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Cool the solution in an ice bath.
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Add hydrogen peroxide (30% solution) dropwise with stirring, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
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Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
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Extract the product with dichloromethane (3 x 30 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-(Phenylsulfinyl)ethanol.
DPPH Radical Scavenging Assay
This protocol is for assessing the antioxidant activity of 2-(Phenylthio)ethanol.
Materials:
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2-(Phenylthio)ethanol
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2,2-diphenyl-1-picrylhydrazyl (DPPH)
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Methanol (B129727) or Ethanol
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Ascorbic acid (positive control)
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96-well microplate
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Microplate reader
Procedure:
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Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
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Prepare a series of dilutions of 2-(Phenylthio)ethanol and ascorbic acid in the same solvent.
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In a 96-well plate, add 100 µL of each sample dilution to separate wells.
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Add 100 µL of the DPPH solution to each well.
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For the blank, use 100 µL of the solvent instead of the sample.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
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Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of 2-(Phenylthio)ethanol against a target microorganism.
Materials:
-
2-(Phenylthio)ethanol
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Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
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Mueller-Hinton Broth (MHB) or other suitable growth medium
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Sterile 96-well microtiter plates
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Positive control antibiotic (e.g., Gentamicin)
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Incubator
Procedure:
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Prepare a stock solution of 2-(Phenylthio)ethanol in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.
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In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
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Add 200 µL of the highest concentration of the test compound to well 1.
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Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
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Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
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Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in MHB.
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Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
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Incubate the plate at 37 °C for 18-24 hours.
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The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Biological Activity and Signaling Pathways
Preliminary studies suggest that 2-(Phenylthio)ethanol may possess antioxidant and antimicrobial properties. However, as of the latest literature review, there is no specific documented evidence of 2-(Phenylthio)ethanol being directly involved in or modulating specific cellular signaling pathways. Its biological effects are more likely attributed to its general chemical reactivity and properties. The primary utility of this compound in the context of drug development is as a synthetic building block for more complex biologically active molecules.
Caption: Logical relationships of 2-(Phenylthio)ethanol's utility.
Applications
2-(Phenylthio)ethanol serves as a valuable intermediate in various synthetic applications, including:
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Synthesis of Heterocyclic Compounds: It is used in the preparation of indole, benzofuran, and benzothiophene (B83047) derivatives, which are important scaffolds in many biologically active compounds.
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Protecting Group Chemistry: The 2-(phenylthio)ethyl group can be used as a protecting group in organic synthesis.
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Pharmaceutical Research: Its derivatives are investigated for potential therapeutic applications, including antimicrobial and antioxidant agents.
Safety Information
2-(Phenylthio)ethanol is a combustible liquid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

